molecular formula C21H14ClF2N3O2S2 B2709894 N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252822-26-6

N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2709894
CAS RN: 1252822-26-6
M. Wt: 477.93
InChI Key: SWBHXKCEHLKHCC-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H14ClF2N3O2S2 and its molecular weight is 477.93. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Conformational Properties

  • Crystal Structures : The molecular structure of related compounds shows a folded conformation, which is essential for understanding their interaction with biological targets. In these structures, intramolecular hydrogen bonding plays a crucial role in stabilizing their conformations (Subasri et al., 2016).
  • Quantum Chemical Insight : Quantum chemical studies, including vibrational assignments and molecular docking, provide insight into the molecular structure, bonding interactions, and potential drug-likeness of similar molecules (Mary et al., 2020).

Antitumor Activity

  • Synthesis and Antitumor Evaluation : Synthesis of novel derivatives and their evaluation for antitumor activity is a significant application. Studies have shown potent anticancer activity in human cancer cell lines, suggesting the potential of these compounds in cancer therapy (Hafez et al., 2017).

Dual Inhibitory Properties

  • Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Certain derivatives have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in targeted cancer therapies (Gangjee et al., 2008).

Material Science Applications

  • Polyimides with High Refractive Index : Related compounds have been used in the synthesis of transparent polyimides with high refractive indices, demonstrating their utility in material science and engineering applications (Tapaswi et al., 2015).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O2S2/c22-13-3-6-16(15(24)9-13)25-18(28)11-31-21-26-17-7-8-30-19(17)20(29)27(21)10-12-1-4-14(23)5-2-12/h1-9H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBHXKCEHLKHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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